molecular formula C11H13FN4 B1483252 (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098065-46-2

(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1483252
CAS RN: 2098065-46-2
M. Wt: 220.25 g/mol
InChI Key: NVTNLSDKHHIXBW-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, commonly referred to as FEP, is a chemical compound that is used in a variety of scientific research applications. It is a member of the pyrazol-5-ylmethanamine family and is composed of two nitrogen atoms, two hydrogen atoms, two carbon atoms, one fluorine atom, and one pyridine ring. FEP has a wide range of applications in scientific research due to its unique properties, such as its high solubility, low toxicity, and stability in both acidic and basic environments.

Scientific Research Applications

  • Synthesis and Characterization : This compound and its derivatives are synthesized and characterized for various applications. For instance, Diana Becerra and colleagues (2021) reported the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the process and characterization methods used (Becerra, Cobo, & Castillo, 2021).

  • Antimicrobial Activity : Some derivatives of this compound demonstrate significant antimicrobial activities. For example, Satyender Kumar and colleagues (2012) synthesized compounds with structures similar to (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, which showed good antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).

  • Anticonvulsant Agents : Related compounds have been explored for their anticonvulsant properties. S. Pandey and R. Srivastava (2011) investigated similar compounds for their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

  • Catalytic Applications : Gavin W. Roffe and colleagues (2016) explored the catalytic applications of derivatives of this compound, particularly in reactions where palladium remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

  • Complex Chemistry and Sensing Applications : Research by M. Halcrow (2005) highlights the use of similar compounds in complex chemistry, including their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

  • Photocytotoxicity in Red Light : Uttara Basu and colleagues (2014) synthesized Iron(III) complexes with derivatives of this compound, investigating their photocytotoxic properties in red light for potential medical applications (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

properties

IUPAC Name

[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTNLSDKHHIXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
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(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
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(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
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(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
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(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
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(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

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